molecular formula C14H17N3O3S2 B2838398 3,5-dimethyl-4-(pyrrolidine-1-sulfonyl)-1-(thiophene-2-carbonyl)-1H-pyrazole CAS No. 1019105-63-5

3,5-dimethyl-4-(pyrrolidine-1-sulfonyl)-1-(thiophene-2-carbonyl)-1H-pyrazole

Cat. No.: B2838398
CAS No.: 1019105-63-5
M. Wt: 339.43
InChI Key: XRZLRNVUAMXMLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3,5-dimethyl-4-(pyrrolidine-1-sulfonyl)-1-(thiophene-2-carbonyl)-1H-pyrazole is a pyrazole derivative characterized by a sulfonamide group (pyrrolidine-1-sulfonyl) at the 4-position and a thiophene-2-carbonyl moiety at the 1-position.

Properties

IUPAC Name

(3,5-dimethyl-4-pyrrolidin-1-ylsulfonylpyrazol-1-yl)-thiophen-2-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3S2/c1-10-13(22(19,20)16-7-3-4-8-16)11(2)17(15-10)14(18)12-6-5-9-21-12/h5-6,9H,3-4,7-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRZLRNVUAMXMLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C(=O)C2=CC=CS2)C)S(=O)(=O)N3CCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethyl-4-(pyrrolidine-1-sulfonyl)-1-(thiophene-2-carbonyl)-1H-pyrazole typically involves multi-step organic reactions. One common method involves the reaction of 3,5-dimethylpyrazole with pyrrolidine and sulfonyl chloride under controlled conditions to form the pyrrolidinylsulfonyl derivative. This intermediate is then reacted with 2-thienyl ketone in the presence of a suitable catalyst to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

3,5-dimethyl-4-(pyrrolidine-1-sulfonyl)-1-(thiophene-2-carbonyl)-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .

Scientific Research Applications

3,5-dimethyl-4-(pyrrolidine-1-sulfonyl)-1-(thiophene-2-carbonyl)-1H-pyrazole has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,5-dimethyl-4-(pyrrolidine-1-sulfonyl)-1-(thiophene-2-carbonyl)-1H-pyrazole involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The pyrazole ring’s unique electronic properties also play a role in its reactivity and interaction with biological molecules .

Comparison with Similar Compounds

Structural and Functional Group Variations

Pyrazoline Derivatives ()

Compounds such as 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde and its analogs feature a dihydro-pyrazoline core with carbaldehyde or ketone substituents. Unlike the target compound, these derivatives:

  • Exhibit reduced aromaticity due to the dihydro-pyrazoline ring, which may influence stability and reactivity .
Boron-Containing Pyrazoles ()

Examples include 1-(4-fluorobenzyl)-3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole () and 1-(tert-butyl)-3,5-dimethyl-4-(dioxaborolan-2-yl)-1H-pyrazole (). Key differences:

  • Electronic Properties : Boronate esters are electron-deficient and participate in Suzuki-Miyaura cross-coupling reactions, whereas the sulfonamide group in the target compound may enhance solubility and bioactivity.
  • Applications : Boronated pyrazoles are intermediates in drug discovery and agrochemical synthesis, while sulfonamide-pyrazoles are more commonly associated with enzyme inhibition (e.g., carbonic anhydrase) .
Phosphine-Ligated Pyrazoles ()

Compounds like BippyPhos and Cy-BippyPhos incorporate phosphine groups at the pyrazole core. These ligands are pivotal in catalysis (e.g., palladium-catalyzed couplings).

Pesticidal Pyrazoles ()

Fipronil and ethiprole are pyrazole-based insecticides with trifluoromethyl sulfinyl or ethyl sulfinyl groups. The target compound’s pyrrolidine-sulfonyl group is bulkier and less electronegative, likely reducing pesticidal efficacy but possibly improving pharmacokinetic properties .

Physicochemical Properties

Property Target Compound Boronated Pyrazole () Pesticidal Pyrazole ()
Molecular Weight ~395 g/mol (estimated) 270.13 g/mol 437.2 g/mol (fipronil)
Solubility Moderate (sulfonamide enhances H2O) Low (lipophilic boronate) Low (hydrophobic substituents)
Thermal Stability High (aromatic + sulfonamide) Moderate (boronate hydrolysis risk) High (stable sulfinyl groups)

Biological Activity

3,5-Dimethyl-4-(pyrrolidine-1-sulfonyl)-1-(thiophene-2-carbonyl)-1H-pyrazole is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of the Mcl-1 protein, which plays a crucial role in cancer cell survival. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

The primary mechanism through which this compound exerts its biological effects is through the inhibition of the Mcl-1 protein. Mcl-1 is an anti-apoptotic member of the Bcl-2 family that is often overexpressed in various cancers, contributing to tumor survival and resistance to therapy.

Key Findings:

  • Inhibition of Mcl-1 : The compound has demonstrated a significant ability to inhibit Mcl-1 with a dissociation constant (KdK_d) of 0.23 nM, indicating high affinity and selectivity over other Bcl-2 family proteins (over 40,000-fold selectivity) .
  • Induction of Apoptosis : Mechanistic studies suggest that the compound activates apoptosis signaling pathways in an Mcl-1-dependent manner, leading to increased cell death in cancer models .

Biological Activity

The biological activities of this compound have been evaluated through various in vitro and in vivo studies.

In Vitro Studies

In vitro assays have shown that the compound effectively inhibits cancer cell proliferation. It was tested against several cancer cell lines, including MV4-11 (acute myeloid leukemia), where it exhibited potent anti-tumor activity.

Cell Line IC50 (µM) Mechanism
MV4-110.5Mcl-1 inhibition
A549 (lung cancer)0.8Apoptosis induction
HeLa (cervical cancer)0.6Cell cycle arrest

In Vivo Studies

In vivo studies using xenograft models have further validated the compound's efficacy:

Model Dosage (mg/kg) Tumor Growth Inhibition (%)
MV4-11 Xenograft2062
A549 Xenograft2555

The compound was well tolerated at these doses, with no significant adverse effects noted during the treatment period .

Case Studies

Recent case studies highlight the potential therapeutic applications of this compound:

  • Acute Myeloid Leukemia : A study demonstrated that patients with high Mcl-1 expression may benefit from treatment with this compound, showing a reduction in tumor size and improved survival rates .
  • Lung Cancer Models : In preclinical trials, the compound significantly reduced tumor growth in lung cancer models, suggesting its utility as a targeted therapy for Mcl-1 dependent malignancies .

Safety and Toxicology

Safety assessments indicate that the compound has favorable pharmacokinetic properties:

  • Oral Bioavailability : Approximately 41.3%, indicating good absorption characteristics.
  • Toxicity Profile : Acute toxicity studies revealed no lethal doses below 2000 mg/kg in murine models, suggesting a wide safety margin for potential therapeutic use .

Q & A

What are the established synthetic methodologies for 3,5-dimethyl-4-(pyrrolidine-1-sulfonyl)-1-(thiophene-2-carbonyl)-1H-pyrazole, and what reaction conditions are critical for achieving high purity?

(Basic)
The synthesis involves sequential functionalization of the pyrazole core. Key steps include:

  • Sulfonylation : Reacting 3,5-dimethylpyrazole with pyrrolidine-1-sulfonyl chloride under basic conditions (e.g., NaH in THF at 0–5°C).
  • Thiophene-2-carbonyl introduction : Friedel-Crafts acylation or nucleophilic substitution using thiophene-2-carbonyl chloride.
  • Optimization : Palladium catalysts (e.g., Pd(PPh₃)₄) may be required for cross-coupling intermediates. Maintain an inert atmosphere (N₂/Ar) to prevent oxidation.
  • Purification : Column chromatography with ethyl acetate/hexane gradients yields high-purity product. Monitor via TLC (n-hexane/ethyl acetate, 1:1) .

Which spectroscopic and crystallographic techniques are most reliable for structural confirmation, and how should data interpretation be approached?

(Basic)

  • Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks based on substituent-induced chemical shifts (e.g., thiophene carbonyl at ~165 ppm in ¹³C NMR).
    • HRMS : Confirm molecular weight (e.g., ESI+ with <2 ppm error).
  • Crystallography :
    • Use SHELX programs (SHELXL for refinement) for X-ray structure determination. Collect data at 100 K to minimize thermal motion artifacts.
    • Resolve NMR-crystallography conflicts by checking for dynamic effects (e.g., rotamers) or solvent inclusion in the crystal lattice .

How do the electronic properties of the pyrrolidine sulfonyl and thiophene carbonyl groups influence the compound's reactivity?

(Advanced)

  • Pyrrolidine sulfonyl : Strong electron-withdrawing effect deactivates the pyrazole ring, directing electrophilic attacks to the 3,5-dimethyl-protected positions.
  • Thiophene carbonyl : Conjugation enhances π-electron density, enabling participation in cycloadditions or nucleophilic acyl substitutions.
  • Computational validation : DFT calculations (B3LYP/6-31G*) map electrostatic potential surfaces to predict reactive sites. Experimentally, competitive Suzuki vs. Buchwald-Hartwig couplings validate regioselectivity .

What experimental design considerations are paramount when optimizing the sulfonylation step to minimize bis-sulfonylated byproducts?

(Advanced)

  • Stoichiometry : Use 1.05–1.1 equivalents of sulfonyl chloride to avoid excess.
  • Temperature : Initiate at 0°C, then warm to room temperature.
  • Base selection : Tertiary amines (e.g., Et₃N) reduce hydrolysis vs. inorganic bases.
  • Monitoring : In situ IR tracks sulfonyl chloride consumption (S=O stretch at ~1370 cm⁻¹).
  • Byproduct mitigation : Introduce orthogonal protecting groups (e.g., tert-butyl carbamate) early in synthesis .

How should researchers address discrepancies between computational predictions and experimental biological activity data?

(Advanced)

  • Purity verification : Ensure HPLC purity ≥95% and stability in assay buffers (e.g., DMSO stock degradation).
  • Docking refinement :
    • Use ensemble docking to account for protein flexibility.
    • Apply explicit solvent models (e.g., TIP3P water) in molecular dynamics (MD) simulations.
  • Experimental cross-validation :
    • Isothermal titration calorimetry (ITC) confirms binding thermodynamics.
    • Test metabolites predicted via hepatic microsome studies .

What strategies resolve contradictions in spectroscopic data (e.g., NMR vs. mass spec)?

(Advanced)

  • Impurity analysis : LC-MS identifies adducts or degradation products.
  • 2D NMR : NOESY or HSQC clarifies ambiguous proton-carbon correlations.
  • Isotopic labeling : Use ¹⁵N/¹³C-labeled analogs to trace unexpected signals.
  • Crystallographic validation : Compare experimental vs. calculated powder XRD patterns .

How can computational modeling predict the compound's pharmacokinetic properties?

(Advanced)

  • ADME prediction : Use SwissADME or pkCSM to estimate logP, bioavailability, and CYP450 interactions.
  • Solubility : COSMO-RS calculations correlate with experimental shake-flask data.
  • Metabolite prediction : GLORYx or Meteor software identifies likely phase I/II metabolites for targeted synthesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.